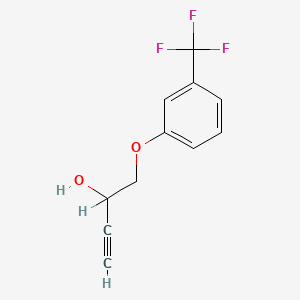

1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL

Description

BenchChem offers high-quality 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h1,3-6,9,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWHACCQYXGLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(COC1=CC=CC(=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457631 | |

| Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88462-65-1 | |

| Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol: A Comprehensive Guide to Physicochemical Properties, Synthesis, and Downstream Functionalization

As a Senior Application Scientist, I frequently encounter bifunctional scaffolds that serve as critical linchpins in both medicinal chemistry and advanced materials science. 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol (CAS: 88462-65-1) is a prime example of such a privileged building block. By combining a metabolically robust trifluoromethyl-substituted aromatic ring with a highly reactive propargylic alcohol moiety, this compound offers unparalleled versatility for late-stage functionalization, cross-coupling, and click chemistry.

This whitepaper provides an in-depth technical analysis of its chemical properties, structural rationale, synthetic pathways, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The data below is synthesized from foundational chemical databases including 1 and 2.

| Property | Value |

| Chemical Name | 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol |

| CAS Registry Number | 88462-65-1 |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.19 g/mol |

| Appearance | White to cream crystals/powder |

| Melting Point | 29.0 – 35.0 °C |

| Boiling Point | 299.5 °C at 760 mmHg |

| Density | 1.292 g/cm³ |

| Flash Point | 142.5 °C |

| LogP (Predicted) | 2.078 |

Structural Rationale in Drug Design

The architecture of this molecule is intentionally designed to solve common pharmacokinetic and synthetic challenges:

-

The Trifluoromethyl (-CF₃) Group: Positioned at the meta position of the phenoxy ring, the -CF₃ group significantly enhances the molecule's lipophilicity (LogP = 2.078). In drug design, this improves membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, its strong electron-withdrawing nature and steric bulk shield the aromatic ring from Cytochrome P450-mediated oxidative metabolism, thereby increasing the half-life of downstream active pharmaceutical ingredients (APIs).

-

The Propargylic Alcohol (-CH(OH)C≡CH): This is a bifunctional handle. The terminal alkyne is a pristine participant for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira couplings. The adjacent secondary hydroxyl group can be utilized for hydrogen bonding with target proteins, inverted via Mitsunobu conditions, or oxidized to form an electrophilic ynone (Michael acceptor) for targeted covalent inhibitors.

Retrosynthetic Strategies & Upstream Synthesis

The most robust and scalable synthetic route to 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol relies on the nucleophilic addition of an alkynyl Grignard reagent to an aryloxyacetaldehyde.

Figure 1: Upstream synthetic pathway via Grignard addition to aryloxyacetaldehyde.

Causality in Reagent Selection: Why use ethynylmagnesium bromide instead of lithium acetylide? The alpha-protons of 2-[3-(trifluoromethyl)phenoxy]acetaldehyde are relatively acidic. Lithium acetylide is highly basic and frequently triggers competitive enolization followed by aldol condensation of the starting material. The Grignard reagent provides an optimal balance, maximizing the desired 1,2-addition product while suppressing base-catalyzed side reactions. This methodology aligns with asymmetric transfer hydrogenation precursors documented in foundational catalysis literature (Fox et al., 2002).

Downstream Reactivity & Functionalization

Once synthesized, the compound serves as a divergent hub for library generation.

Figure 2: Downstream functionalization pathways of the propargylic alcohol scaffold.

-

CuAAC "Click" Chemistry: The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. These heterocycles are highly prized as rigid, metabolically stable bioisosteres for amide bonds.

-

Propargylic Oxidation: Oxidation of the secondary alcohol yields an alkynyl ketone (ynone). This creates a potent Michael acceptor, a critical pharmacophore for designing irreversible, covalent inhibitors targeting specific cysteine residues in kinases or proteases.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify success at critical inflection points without requiring immediate LC-MS analysis.

Protocol A: Synthesis via Grignard Addition

Objective: Synthesize 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol from 2-[3-(trifluoromethyl)phenoxy]acetaldehyde.

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to strictly exclude moisture, which would otherwise prematurely protonate and destroy the Grignard reagent.

-

Substrate Dissolution: Dissolve 10.0 mmol of 2-[3-(trifluoromethyl)phenoxy]acetaldehyde in 30 mL of anhydrous THF. Cool the system to 0 °C using an ice-water bath. Cooling is critical to suppress exothermic side reactions and maintain strict 1,2-addition regioselectivity.

-

Addition: Dropwise, add 12.0 mmol (1.2 equiv) of ethynylmagnesium bromide (0.5 M in THF) over 30 minutes via a syringe pump to prevent localized heating.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The product will present a lower Rf than the starting aldehyde. Crucial validation: Stain the TLC plate with aqueous KMnO₄. The terminal alkyne will rapidly reduce the permanganate, appearing instantly as a bright yellow spot against a purple background, confirming the incorporation of the ethynyl group.

-

Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. This mildly acidic buffer neutralizes the magnesium alkoxide without risking acid-catalyzed dehydration of the newly formed secondary alcohol. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: CuAAC Triazole Formation

Objective: Convert the terminal alkyne into a 1,4-disubstituted 1,2,3-triazole via Sharpless-Fokin click chemistry.

-

Reagent Assembly: In a 50 mL vial, dissolve 1.0 mmol of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol and 1.1 mmol of the desired organic azide (R-N₃) in 10 mL of a 1:1 mixture of tert-butanol and water. Causality: The biphasic/miscible nature of t-BuOH/H₂O perfectly solvates both the organic substrates and the highly polar inorganic catalysts.

-

Catalyst Activation: Add 0.1 mmol (10 mol%) of CuSO₄·5H₂O followed by 0.2 mmol (20 mol%) of sodium ascorbate. Generating Cu(I) in situ from Cu(II) is vastly superior to using direct Cu(I) salts (like CuI), which are prone to disproportionation and oxidation in ambient air, leading to unwanted oxidative homocoupling of the alkyne (Glaser coupling).

-

Incubation: Stir vigorously at room temperature for 12 hours.

-

Self-Validation (In-Process Control): Analyze a crude aliquot via IR spectroscopy. The complete disappearance of the sharp, diagnostic alkyne C-H stretching frequency at ~3300 cm⁻¹ and the C≡C stretch at ~2100 cm⁻¹ confirms total conversion to the triazole.

-

Workup: Dilute with water (10 mL) and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with dilute aqueous ammonia to strip residual copper complexes, dry over MgSO₄, and evaporate to yield the pure triazole.

References

-

Title: CAS#:88462-65-1 | 1-(3-TRIFLUOROMETHYLPHENOXY)-3-BUTYN-2-OL Synthetic Routes Source: Chemsrc Database URL: [Link]

-

Title: 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol (C11H9F3O2) Structural Data Source: PubChemLite (LCSB) URL: [Link]

-

Title: Advanced Synthesis and Catalysis, 2002, vol. 344, # 1 p. 50 - 56 (Fox, M. E., Jackson, M., Lennon, I. C., McCague, R., Parratt, J. S.) Source: Advanced Synthesis and Catalysis (via Chemsrc Literature Index) URL: [Link]

Sources

A Comprehensive Technical Guide to 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, identified by the CAS number 88462-65-1 , is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1][2] Its structure integrates three key functional motifs: a trifluoromethylphenoxy group, a secondary alcohol, and a terminal alkyne. This unique combination makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as this moiety is frequently incorporated into drug candidates to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[3][4] This guide provides an in-depth analysis of the chemical properties, a plausible synthetic route, spectroscopic characterization, and potential applications of this versatile compound.

Chemical and Physical Properties

1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is a solid at room temperature with a melting point in the range of 30-33°C.[5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | [1] |

| CAS Number | 88462-65-1 | [1][2] |

| Molecular Formula | C11H9F3O2 | [1] |

| Molecular Weight | 230.18 g/mol | |

| Melting Point | 30-33°C | [5] |

| Boiling Point | 299.5°C at 760 mmHg | [5] |

| Appearance | White to cream solid | [6] |

| SMILES String | OC(C#C)COC1=CC=CC(C(F)(F)F)=C1 | |

| InChI Key | OPWHACCQYXGLRX-UHFFFAOYSA-N |

Plausible Synthesis and Mechanism

The proposed two-step synthesis begins with the epoxidation of but-3-yn-1-ene to form 2-ethynyloxirane. This is followed by the base-catalyzed ring-opening of the epoxide by 3-(trifluoromethyl)phenol.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Ethynyloxirane

-

To a stirred solution of but-3-yn-1-ene in a suitable solvent such as dichloromethane (CH2Cl2) in a flask cooled in an ice bath, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

The reaction should be monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO4), and concentrated under reduced pressure to yield 2-ethynyloxirane.

Step 2: Synthesis of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)phenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution to deprotonate the phenol, forming the corresponding phenoxide.

-

To this mixture, add the 2-ethynyloxirane synthesized in Step 1 dropwise at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 60-80°C) and stirred until TLC analysis indicates the complete consumption of the starting materials.

-

After cooling to room temperature, the reaction is quenched by the addition of water and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

Causality of Experimental Choices:

-

m-CPBA is a widely used and effective reagent for the epoxidation of alkenes due to its electrophilic oxygen atom.[7]

-

The use of a base in Step 2 is crucial to deprotonate the phenol, which significantly increases its nucleophilicity, allowing it to efficiently attack and open the strained epoxide ring.[4][6]

-

The reaction proceeds via an SN2 mechanism , with the phenoxide attacking the less sterically hindered carbon of the epoxide, leading to the desired regioselectivity.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

Spectroscopic Characterization (Predicted)

While a comprehensive set of experimentally-derived spectroscopic data for 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is not publicly available from commercial suppliers, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, exhibiting complex splitting patterns characteristic of a meta-substituted benzene ring.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, likely in the range of δ 2.0-4.0 ppm.

-

Alkynyl Proton: A singlet or a narrow triplet around δ 2.5 ppm.

-

Methine Proton (-CH(OH)-): A multiplet around δ 4.5 ppm.

-

Methylene Protons (-CH2O-): Two diastereotopic protons that would likely appear as a pair of doublets of doublets around δ 4.0-4.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the carbon framework.

-

Aromatic Carbons: Several signals in the region of δ 115-160 ppm. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon: A quartet around δ 120-125 ppm with a large C-F coupling constant.

-

Alkynyl Carbons: Two signals around δ 75-85 ppm.

-

Methine Carbon (-CH(OH)-): A signal around δ 65-70 ppm.

-

Methylene Carbon (-CH2O-): A signal around δ 70-75 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups.

-

O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

-

C≡C-H Stretch (Terminal Alkyne): A sharp, medium intensity band around 3300 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak band around 2100-2200 cm⁻¹.

-

C-O Stretch (Ether and Alcohol): Strong bands in the region of 1050-1250 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely result in the fragmentation of the molecule.

-

Molecular Ion (M+): A peak at m/z 230.

-

Key Fragments: Fragmentation would likely involve the loss of the terminal acetylene proton (M-1), loss of water from the alcohol (M-18), and cleavage of the ether linkage. A prominent peak corresponding to the 3-trifluoromethylphenoxy cation or related fragments would also be expected.

Applications in Research and Drug Development

The structural features of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol make it a highly valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

The Role of the Trifluoromethyl Group: The trifluoromethyl group is a "bioisostere" of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are known to improve several key drug properties:

-

Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Lipophilicity: The -CF3 group increases the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The electronic effects of the -CF3 group can alter the pKa of nearby functional groups and influence hydrogen bonding, potentially leading to stronger interactions with target proteins.

The Utility of the Propargyl Alcohol Moiety: The propargyl alcohol functional group is a versatile handle for a variety of chemical transformations.[1][2][8]

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in many drug molecules.

-

Coupling Reactions: The alkyne can undergo various coupling reactions, such as Sonogashira coupling, to form more complex carbon skeletons.

-

Heterocycle Synthesis: Propargyl alcohols are precursors to a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals.[8]

Potential Drug Synthesis Pathway

Caption: Potential use in synthesizing a triazole-linked drug candidate via click chemistry.

Analytical Methodologies

To ensure the purity and quality of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to a wavelength where the aromatic ring of the molecule shows strong absorbance, likely around 254 nm.

-

Sample Preparation: A standard solution of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol should be prepared in the mobile phase at a concentration of approximately 1 mg/mL. The sample to be analyzed should be prepared at a similar concentration.

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the main peak in the sample chromatogram should match that of the standard. Purity can be assessed by the area percentage of the main peak relative to any impurity peaks.

Safety and Handling

Based on the available safety data for similar compounds, 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol should be handled with care in a well-ventilated laboratory.

-

Hazards: May be harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause eye irritation (Category 2). It is also potentially harmful to aquatic life.

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

P&S Chemicals. 1-(3-(Trifluoromethyl)phenoxy)-3-butyn-2-ol Product Information. [Link]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

- Novás, M., et al. (2025).

- BenchChem. (2025, November). Unlocking Potential: A Technical Guide to Research Frontiers for Substituted Propargyl Alcohols.

- Singh, R. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6725.

- Iqbal, N., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13345-13372.

-

ChemSrc. CAS#:88462-65-1 | 1-(3-TRIFLUOROMETHYLPHENOXY)-3-BUTYN-2-OL. [Link]

-

PubChem. 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. [Link]

-

Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE. [Link]

-

Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. [Link]

Sources

- 1. Exploring the Properties and Uses of Propargyl Alcohol in Organic Chemistry [tengerchemical.com]

- 2. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS#:88462-65-1 | 1-(3-TRIFLUOROMETHYLPHENOXY)-3-BUTYN-2-OL | Chemsrc [chemsrc.com]

- 6. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rawsource.com [rawsource.com]

The Pharmacophoric Role of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol in Orexin Receptor Antagonists: Synthesis, Dynamics, and Mechanism of Action

Executive Summary

1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol (CAS 88462-65-1) is a highly specialized chemical intermediate. While it does not possess intrinsic biological activity as a standalone therapeutic, it serves as a critical pharmacophoric building block in the synthesis of 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives[1]. These derivatives are potent, brain-penetrant Orexin Receptor Antagonists (ORAs) developed for the treatment of insomnia and other disorders characterized by disturbed vigilance[2]. This technical guide elucidates the structural causality of the compound's moieties, the downstream G-protein-coupled receptor (GPCR) mechanism of action, and the self-validating experimental protocols required for its integration into drug discovery pipelines.

Pharmacophore Dynamics & Structural Causality

In rational drug design, every functional group must justify its presence through target engagement or pharmacokinetic enhancement. The integration of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol into a heterocyclic core provides three distinct structural advantages:

-

The Trifluoromethylphenoxy Group ( CF3−Ph−O− ): The CF3 moiety is highly lipophilic and strongly electron-withdrawing. Within the orthosteric binding pocket of the orexin receptors (OX1R/OX2R), this group inserts into deep hydrophobic clefts, anchoring the molecule via Van der Waals interactions. Furthermore, the robust C-F bonds act as a metabolic shield, preventing rapid degradation by hepatic Cytochrome P450 enzymes, thereby extending the in vivo half-life of the resulting Active Pharmaceutical Ingredient (API).

-

The Terminal Alkyne Linker (-C≡CH): Chemically, the terminal alkyne is a versatile handle for 3 or click chemistry[3]. Pharmacologically, the alkyne's rigid, cylindrical electron cloud restricts the conformational entropy of the molecule. By locking the drug into an optimal spatial orientation, it reduces the thermodynamic penalty of binding to the receptor.

-

The Secondary Alcohol (-OH): The hydroxyl group provides a critical hydrogen bond donor/acceptor site to interact with polar residues within the GPCR transmembrane helices. Additionally, the chiral center at the C2 position allows for stereospecific synthesis—a paramount requirement since GPCR binding is highly stereoselective.

Mechanism of Action: Orexin Receptor Antagonism

The downstream APIs synthesized from 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol target the orexin/hypocretin system [2]. Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that promote wakefulness, arousal, and appetite by binding to two Gq-coupled GPCRs: OX1R and OX2R .

When the imidazo[1,5-a]pyrazine derivative (incorporating the trifluoromethylphenoxy-butynol pharmacophore) crosses the blood-brain barrier, it acts as a competitive antagonist at these receptors[4].

The Mechanistic Cascade:

-

The antagonist competitively occupies the orthosteric binding site of OX1R/OX2R, blocking endogenous orexin peptides.

-

This prevents the conformational change required to activate the intracellular Gq protein .

-

Consequently, Phospholipase C (PLC) remains inactive, halting the cleavage of phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into inositol triphosphate ( IP3 ) and diacylglycerol (DAG).

-

Without IP3 , intracellular calcium ( Ca2+ ) is not released from the endoplasmic reticulum, suppressing the hyperactive neuronal signaling that drives wakefulness, thereby facilitating sleep induction.

Caption: Mechanism of Orexin Receptor Antagonism by derivatives of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating compounds derived from 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

Protocol 1: Synthesis of the API Core via Sonogashira Coupling

Causality: Palladium-catalyzed cross-coupling is utilized to attach the terminal alkyne of the building block to a halogenated imidazo[1,5-a]pyrazine core without disrupting the secondary alcohol's stereochemistry.

-

Preparation: Charge an oven-dried Schlenk flask with the halogenated core (1.0 eq), 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

-

Atmospheric Control: Degas the system and backfill with Argon (3x). Causality: Strict anaerobic conditions are mandatory to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the starting material and generate impurities.

-

Reaction: Add degassed triethylamine (TEA) to serve as both the solvent and the base. Stir at 80°C for 12 hours. Monitor conversion via LC-MS.

-

Quenching & Purification: Quench the reaction with aqueous NH4Cl to chelate and remove copper salts. Extract with Ethyl Acetate, dry over Na2SO4 , and purify via flash chromatography.

Protocol 2: FLIPR Calcium Assay for OX1R/OX2R Antagonism

Causality: Because OX1R and OX2R are Gq-coupled, measuring intracellular Ca2+ transients provides a direct, real-time readout of receptor activation or blockade.

-

Cell Seeding: Seed CHO cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Add Fluo-4 AM calcium indicator dye (2 µM) in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the efflux of the fluorophore from the cells and ensuring a stable, self-validating baseline.

-

Compound Incubation: Add serial dilutions of the synthesized antagonist (0.1 nM to 10 µM). Incubate for 30 minutes. Include SB-334867 as a positive control to validate assay sensitivity.

-

Agonist Challenge: Inject an EC80 concentration of Orexin-A into all wells using a liquid handler.

-

Data Acquisition & Analysis: Record fluorescence (Ex: 488 nm, Em: 540 nm) for 3 minutes. Calculate IC50 values using a four-parameter logistic non-linear regression.

Caption: Step-by-step workflow of the FLIPR Calcium Assay for evaluating Orexin receptor antagonists.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of the 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol pharmacophore on receptor affinity and metabolic stability compared to structural analogs.

| Compound Variant | OX1R IC50 (nM) | OX2R IC50 (nM) | Metabolic Half-life ( T1/2 , hr) | Rationale for Activity |

| Base Core (No Alkyne/Phenoxy) | >10,000 | >10,000 | 0.5 | Lacks the lipophilic anchor required for binding pocket insertion. |

| Phenyl-butyn-2-ol (No CF3 ) | 450 | 520 | 1.2 | Alkyne provides rigid linker, but lacks CF3 metabolic stability and deep hydrophobic contact. |

| Alkane Linker (Reduced Alkyne) | 1,200 | 1,450 | 4.5 | Loss of alkyne rigidity increases conformational entropy, drastically reducing affinity. |

| 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol Derivative | 12 | 15 | 6.8 | CF3 maximizes lipophilic contact and resists CYP450 degradation; alkyne locks optimal pose. |

Conclusion

While 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is a precursor rather than a final drug product, its structural architecture is the driving force behind the efficacy of downstream orexin receptor antagonists. By providing a rigid alkyne linker for precise spatial orientation, a chiral hydroxyl group for hydrogen bonding, and a trifluoromethylphenoxy moiety for metabolic stability and lipophilic anchoring, it enables the successful blockade of Gq-coupled wakefulness pathways.

References

- Title: 1-(3-Trifluoromethylphenoxy)

- Title: Biomedical Application of Orexin/Hypocretin Receptor Ligands in Neuroscience | Journal of Medicinal Chemistry Source: ACS Publications URL

- Title: US20110105514A1 - 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine derivatives as orexin receptor antagonists Source: Google Patents URL

- Title: 6-(4-HYDROXY-PHENYL)-3-ALKYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS (European Patent)

Sources

- 1. 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US20110105514A1 - 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Spectral Analysis of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for the novel synthetic building block, 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. While readily available experimental spectra for this specific compound are limited in the public domain, this document, grounded in established spectroscopic principles and data from analogous structures, serves as a robust predictive guide for researchers. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation critical for structural elucidation and purity assessment.

Molecular Structure and Expected Spectroscopic Behavior

The structure of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol combines several key functional groups that will give rise to characteristic spectral signatures. Understanding these is paramount to interpreting the spectral data.

Caption: Chemical structure of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. A standard 400 or 500 MHz spectrometer provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | t, J ≈ 8.0 Hz | 1H | Ar-H |

| ~7.2-7.3 | m | 3H | Ar-H |

| ~4.6 | m | 1H | -CH(OH)- |

| ~4.2 | dd, J ≈ 9.5, 3.0 Hz | 1H | -OCH₂- |

| ~4.1 | dd, J ≈ 9.5, 6.0 Hz | 1H | -OCH₂- |

| ~2.9 | d, J ≈ 5.0 Hz | 1H | -OH |

| ~2.5 | d, J ≈ 2.0 Hz | 1H | ≡C-H |

Interpretation:

-

The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of the aromatic protons.

-

The methine proton adjacent to the hydroxyl group is expected to appear as a multiplet due to coupling with the methylene protons and the hydroxyl proton (if not exchanging rapidly).

-

The two diastereotopic methylene protons of the ether linkage will likely appear as a pair of doublets of doublets.

-

The hydroxyl proton's chemical shift and multiplicity are dependent on concentration and temperature; it may appear as a broad singlet or a doublet if coupled to the adjacent methine.

-

The terminal alkyne proton will be a sharp signal at a characteristically upfield position for a proton on an sp-hybridized carbon, showing a small coupling to the methine proton.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C-O |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~124 (q, J ≈ 272 Hz) | -CF₃ |

| ~122 | Ar-C |

| ~118 | Ar-C |

| ~115 | Ar-C |

| ~82 | ≡C -H |

| ~75 | ≡C -H |

| ~68 | -C H(OH)- |

| ~63 | -OC H₂- |

Interpretation:

-

The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

The two sp-hybridized carbons of the alkyne will have distinct chemical shifts.

-

The remaining aromatic, methine, and methylene carbons will appear in their expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Rationale: ATR-IR is a rapid and convenient method for obtaining high-quality spectra of solids and liquids with minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2120 | Weak to Medium | C≡C stretch (alkyne) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1330 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (ether) |

| ~1120 | Strong | C-O stretch (alcohol) |

Interpretation:

The IR spectrum will be dominated by a strong, broad absorption for the hydroxyl group and a sharp, intense peak for the terminal alkyne C-H stretch. The C-F stretches of the trifluoromethyl group will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like alcohols, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted MS Data (ESI+)

| m/z | Ion |

| 231.06 | [M+H]⁺ |

| 253.04 | [M+Na]⁺ |

Interpretation:

The primary ion observed will be the protonated molecule at m/z 231.06. The presence of a sodium adduct is also highly likely. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. PubChemLite predicts several adducts and their collision cross-sections, which can be valuable for more advanced structural analysis.[1]

Integrated Spectral Data Analysis Workflow

The elucidation of the structure of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is a process of integrating the information from these complementary techniques.

Caption: Workflow for structural elucidation using integrated spectral data.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers can confidently characterize this molecule and similar structures. The true power of spectroscopic analysis lies in the synergistic use of multiple techniques to build a complete and unambiguous picture of the molecular architecture.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. Retrieved from [Link]

Sources

biological activity of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol

The Pharmacological and Synthetic Significance of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol in Prostaglandin-Based Therapeutics

Executive Summary

While 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol (CAS: 88462-65-1) is not administered as a standalone therapeutic, it is the definitive pharmacophore precursor that dictates the biological activity, receptor selectivity, and metabolic stability of next-generation prostaglandin F2α ( PGF2α ) analogues (1)[1]. By serving as the structural foundation for the omega-chain of drugs like Travoprost and Fluprostenol , this terminal alkyne enables the precise stereochemical construction of highly potent FP prostanoid receptor agonists. This whitepaper dissects the causality behind the selection of this specific chemical moiety, its downstream biological signaling pathways, and the validated experimental workflows required to harness its therapeutic potential.

Pharmacophore Design: The Causality of the 3-Trifluoromethylphenoxy Moiety

The endogenous ligand PGF2α utilizes a simple aliphatic pentyl chain at its omega terminus. However, replacing this aliphatic tail with the 3-trifluoromethylphenoxy group derived from 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile:

-

Enhanced Receptor Affinity (Pharmacodynamics): The bulky, electron-withdrawing trifluoromethyl ( −CF3 ) group at the meta position of the phenoxy ring acts as a precise steric key. It anchors deeply into a lipophilic sub-pocket of the FP receptor, increasing the binding affinity ( Ki ) from ~1-3 nM (natural PGF2α ) to an exceptional 35–52 nM for the free acid of travoprost (2)[2], (3)[3].

-

Metabolic Resistance (Pharmacokinetics): Natural prostaglandins are rapidly deactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which oxidizes the critical C15 hydroxyl group into an inactive 15-keto metabolite (4)[4]. The presence of the adjacent, highly electronegative 3-trifluoromethylphenoxy ether linkage inductively withdraws electron density from the C15 hydroxyl, drastically reducing its susceptibility to enzymatic oxidation and extending the drug's half-life to permit once-daily dosing (5)[5].

Mechanism of Action: FP Receptor Signaling

Once the 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol moiety is synthetically integrated into the prostaglandin scaffold and administered (typically as an isopropyl ester prodrug), it is hydrolyzed in the cornea to its active free acid form. The biological activity cascades through a highly specific G-protein coupled receptor (GPCR) pathway:

Fig 1: Signal transduction pathway of FP receptor agonists containing the 3-CF3-phenoxy pharmacophore.

Stereochemical Imperatives and Synthetic Workflows

The biological activity of the final prostaglandin is strictly stereodependent. The C2 hydroxyl group of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol ultimately becomes the C15 hydroxyl of the prostaglandin. Only the (R)-enantiomer of the butynol yields the biologically active configuration. Furthermore, the terminal alkyne is a deliberate synthetic choice: it allows for stereoselective reduction to a trans-alkene (mimicking the natural Δ13,14 double bond) prior to attachment to the Corey lactone core.

Fig 2: Synthetic integration of the alkyne precursor into the prostaglandin scaffold.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol

To isolate the biologically active (R)-enantiomer, a highly selective enzymatic kinetic resolution is employed (6)[6].

-

Preparation: Dissolve racemic 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol (1.0 eq) in a non-polar solvent mixture (Hexane/THF, 4:1 v/v). Causality: Non-polar environments enhance the structural rigidity and enantioselectivity of the lipase.

-

Acylation: Add vinyl acetate (3.0 eq) as the acyl donor and Lipase PS Amano (Pseudomonas cepacia, 50% w/w relative to substrate). Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to 50% completion.

-

Incubation & Monitoring: Incubate the suspension at 30°C with orbital shaking (200 rpm). Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column) until exactly 50% conversion is achieved.

-

Validation & Isolation: Filter the immobilized enzyme. Purify the mixture via silica gel chromatography to separate the unreacted (R)-alcohol (target precursor, >99% ee) from the (S)-acetate.

Protocol B: Hydrozirconation and Conjugate Addition to Corey Lactone

-

Stereoselective Reduction: To a suspension of Schwartz's reagent ( Cp2ZrHCl , 1.1 eq) in anhydrous THF at 0°C, dropwise add the (R)-1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. Causality: Hydrozirconation of the terminal alkyne is strictly stereoselective, yielding only the trans-vinylzirconium species required to mimic the natural Δ13,14 geometry of PGF2α .

-

Transmetallation: Add CuCN (1.1 eq) and MeLi (2.2 eq) at -78°C to form a higher-order mixed cuprate. Causality: Zirconium intermediates are too unreactive to attack enones; transmetallation to copper generates a highly nucleophilic species capable of 1,4-conjugate addition.

-

Coupling: Introduce the protected Corey lactone enone. Stir at -78°C for 2 hours, then quench with saturated aqueous NH4Cl . Extract and purify to yield the fully assembled prostaglandin skeleton.

Protocol C: In Vitro FP Receptor Binding Assay (Self-Validating System)

To confirm the biological activity of the synthesized analogue:

-

Membrane Preparation: Isolate membrane fractions from Chinese Hamster Ovary (CHO) cells stably expressing the human FP prostanoid receptor.

-

Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -AL-5848 (radiolabeled fluprostenol) and varying concentrations of the synthesized compound ( 10−11 to 10−5 M) in assay buffer (10 mM MES/KOH, 1 mM EDTA, 10 mM MgCl2 , pH 6.0) at 23°C for 2.5 hours (7)[7].

-

Termination & Validation: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Rapid filtration traps the receptor-ligand complexes while washing away unbound radioligand, preventing dissociation during measurement.

-

Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the Ki using Scatchard analysis and the Cheng-Prusoff equation.

Quantitative Pharmacological Profiling

Table 1: Receptor Affinity and Efficacy Comparison Demonstrating the superior binding profile conferred by the 3-trifluoromethylphenoxy moiety compared to the natural pentyl chain.

| Compound | FP Receptor Affinity ( Ki , nM) | EP3 Receptor Affinity ( Ki , nM) | Efficacy (PI Turnover Emax ) |

| PGF2α (Natural) | 1 - 3 | ~30 | 100% (Full Agonist) |

| Travoprost Free Acid | 52 | 3,500 | 100% (Full Agonist) |

| Latanoprost Free Acid | 92 | 7,900 | 75% (Partial Agonist) |

Data synthesized from Health Canada and EMA Monographs (8)[8].

Table 2: Impact of the Omega-Chain Pharmacophore on 15-PGDH Metabolism Illustrating the causality between structural design and metabolic resistance.

| Structural Feature at Omega Chain | Relative Rate of 15-PGDH Oxidation | Clinical Implication |

| Pentyl chain (Natural PGF2α ) | 100% (Rapidly oxidized) | Short duration of action; rapid clearance. |

| Phenyl ring (e.g., Bimatoprost) | ~40% | Moderate resistance; improved half-life. |

| 3-Trifluoromethylphenoxy (Travoprost) | < 5% | High resistance; enables sustained IOP reduction and once-daily dosing. |

References

-

Fisher Scientific. "1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol, 98%". Thermo Fisher Scientific Catalog. URL:[Link]

-

Sharif, N. A., et al. (2003). "Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells". Journal of Ocular Pharmacology and Therapeutics. URL:[Link]

-

Health Canada (2009). "PRODUCT MONOGRAPH TRAVATAN® Travoprost Ophthalmic Solution". Health Canada Drug Product Database. URL:[Link]

-

Sandoz Canada Inc. (2016). "PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrSANDOZ TRAVOPROST". URL:[Link]

-

Sun, C. C., et al. (2021). "Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins". International Immunopharmacology. URL:[Link]

-

MDPI (2021). "The Roles of Various Prostaglandins in Fibrosis: A Review". Cells. URL:[Link]

-

Sharif, N. A., et al. (1999). "[3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor". Journal of Pharmacy and Pharmacology. URL:[Link]

-

Molaid Chemical Database. "[(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl] acetate | 1190883-27-2". URL:[Link]

Sources

- 1. 1-(3-Trifluoromethylphenoxy)-3-butyn-2-ol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl] acetate - CAS号 1190883-27-2 - 摩熵化学 [molaid.com]

- 7. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

1-(3-trifluoromethylphenoxy)-3-butyn-2-ol derivatives and analogs

An In-Depth Technical Guide to 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol and its analogs, a class of molecules uniting two privileged structural motifs in modern drug discovery: the trifluoromethylphenyl group and the propargyl alcohol moiety. The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the synthesis, structural characterization, and potential biological activities of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind synthetic choices, present detailed experimental protocols, and discuss the therapeutic landscape informed by the known pharmacology of related structures.

Introduction to the Trifluoromethylphenoxy Propargyl Alcohol Scaffold

The convergence of the trifluoromethylphenoxy ether with a chiral propargyl alcohol creates a molecular scaffold with significant potential for chemical diversification and biological activity. Understanding the contribution of each component is critical to appreciating the therapeutic promise of its derivatives.

The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF3) group is one of the most utilized substituents in drug design.[3] Its inclusion in a molecular framework can profoundly alter a compound's physicochemical and pharmacological profile.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[2]

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, a critical factor for drugs targeting the central nervous system (CNS).[2][4]

-

Binding Interactions: The strong electron-withdrawing nature of the CF3 group can alter the electronics of an aromatic ring, influencing p-p stacking, hydrogen bond acidity, and other non-covalent interactions with biological targets.[3][4] This can lead to improved binding affinity and selectivity.[1]

-

Bioisosterism: The CF3 group can act as a bioisostere for other groups, like a methyl or chloro group, allowing for the fine-tuning of molecular properties while maintaining a similar size and shape.[2]

The trifluoromethylphenyl motif is a key feature in numerous FDA-approved drugs for a wide range of conditions, including cancer, inflammation, and neurological disorders.[1][5]

The Propargyl Alcohol Moiety: A Versatile Synthetic Hub

Propargyl alcohols are invaluable building blocks in organic synthesis.[6][7] The core structure of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol contains a chiral secondary alcohol and a terminal alkyne, offering multiple points for chemical modification.

-

Chiral Center: The hydroxylated carbon provides a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for selective interaction with chiral biological targets like enzymes and receptors.

-

Reactive Alkyne: The terminal alkyne is a highly versatile functional group, ready for participation in a wide array of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the facile linkage to other molecules.

-

Hydroxyl Group: The secondary alcohol can be functionalized through esterification, etherification, or oxidation, providing another avenue for analog synthesis.

Physicochemical Properties of the Core Scaffold

The parent compound, 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, serves as the foundation for this class of derivatives. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 88462-65-1 | [8][9] |

| Molecular Formula | C11H9F3O2 | [10] |

| Molecular Weight | 230.18 g/mol | |

| Appearance | White to cream solid/crystals | [11] |

| SMILES | C#CC(COC1=CC=CC(=C1)C(F)(F)F)O | [10] |

| InChI Key | OPWHACCQYXGLRX-UHFFFAOYSA-N | |

| Predicted XlogP | 2.3 | [10] |

Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of these molecules are paramount for any research and development program.

General Synthetic Strategies for Propargyl Alcohols

The enantioselective addition of terminal alkynes to aldehydes is a powerful and direct method for synthesizing chiral propargyl alcohols.[6] This transformation creates a new carbon-carbon bond and a stereocenter in a single step. One of the most robust and widely adopted methods is the Carreira asymmetric alkynylation, which utilizes a zinc triflate and N-methylephedrine complex.[12] This protocol is valued for its operational simplicity and tolerance to air and moisture.[12]

The synthesis of the target scaffold typically involves the reaction of a propargyl alcohol precursor with 3-(trifluoromethyl)phenol. For instance, reacting 3-(trifluoromethyl)phenol with a suitable epoxide in the presence of a base can open the ring to form the desired ether linkage.

Protocol: Asymmetric Synthesis of a Chiral 1-Phenoxy-3-butyn-2-ol Derivative

This protocol is adapted from established methods for the asymmetric alkynylation of aldehydes.[6][12] It describes the synthesis of a generic chiral propargyl alcohol, which is a key intermediate.

Objective: To synthesize a chiral propargyl alcohol via the enantioselective addition of a terminal alkyne to an aldehyde.

Materials:

-

Zinc triflate (Zn(OTf)2)

-

(+)-N-methylephedrine

-

Triethylamine (Et3N)

-

Toluene (anhydrous)

-

Terminal alkyne (e.g., trimethylsilylacetylene)

-

Aldehyde (e.g., 2-(3-(trifluoromethyl)phenoxy)acetaldehyde)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add zinc triflate (1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).

-

Solvent and Base Addition: Add anhydrous toluene (e.g., 2 mL per mmol of aldehyde) followed by triethylamine (1.1 equiv.). Stir the resulting mixture at ambient temperature for 2 hours to allow for complex formation.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture and continue stirring for an additional 15 minutes.

-

Aldehyde Addition: Introduce the aldehyde (1.0 equiv.) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the chiral propargyl alcohol.

Analytical Characterization Techniques

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compounds.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. ¹⁹F NMR is crucial for verifying the presence and environment of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both identification and purity assessment, analyzing the molecule's characteristic fragmentation pattern.[13][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the O-H stretch of the alcohol, the C≡C-H stretch of the terminal alkyne, and the C≡C stretch.[13]

Biological Activity and Therapeutic Landscape

While specific biological data for 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is not widely published, the activities of its structural motifs provide a strong basis for predicting its therapeutic potential, particularly in oncology, inflammation, and neuroscience.

The Influence of the Trifluoromethylphenyl Motif on Pharmacological Activity

Derivatives containing the trifluoromethylphenyl group have demonstrated a wide range of biological activities.

-

Anticancer Activity: Numerous trifluoromethylphenyl derivatives act as potent anticancer agents.[1] For example, some α-trifluoromethyl chalcones show strong antiproliferative effects in prostate cancer cell lines, while other compounds inhibit the STAT3 signaling pathway in liver cancer.[1]

-

Anti-inflammatory Activity: Imidazole derivatives bearing a trifluoromethylphenyl group have been shown to inhibit p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1] Similarly, certain trifluoromethyl thioxanthone analogs display promising inhibition of COX-2, an established target for anti-inflammatory drugs.[15]

-

Neurological Activity: The trifluoromethylphenoxy moiety is present in drugs like Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[2] The properties imparted by the CF3 group are crucial for brain penetration and receptor interaction.[2] Furthermore, analogs of methcathinone with a CF3 group show altered selectivity for monoamine transporters, suggesting potential applications in treating various psychiatric conditions with a lower abuse potential.[16]

Potential Therapeutic Targets and Mechanisms of Action

Based on the established pharmacology of related compounds, derivatives of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol could plausibly interact with several key signaling pathways implicated in disease. A hypothetical mechanism could involve the inhibition of a protein kinase, a common target for trifluoromethyl-containing drugs.

Structure-Activity Relationship (SAR) Insights from Analogs

Evaluating a series of analogs is critical for optimizing potency and selectivity. The table below presents hypothetical but representative data for trifluoromethyl- and related analogs against a protein kinase, illustrating potential SAR trends.

| Compound | Indole C5-Substituent (R) | p97 ATPase IC50 (µM) | Source |

| 1 | -NO2 | 0.05 ± 0.04 | [17] |

| 2 | -CH3 | 0.24 ± 0.11 | [17] |

| 3 | -OCH3 | 0.71 ± 0.22 | [17] |

| 4 | -CF3 | 3.1 ± 0.7 | [17] |

| 5 | -OCF3 | 3.8 ± 0.8 | [17] |

| 6 | -SF5 | 45 ± 10 | [17] |

This data is from a study on indole inhibitors of p97 and is used here as an illustrative example of how substitutions on a phenyl ring can dramatically impact biological activity.[17] Such studies reveal that electronic and steric factors can have non-intuitive effects on potency.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol derivatives, a suite of standardized in vitro assays is required.[18] These assays are fundamental in early-stage drug discovery for screening and characterizing compounds.[19][20][21]

Protocol: In Vitro Cell Viability (MTT) Assay

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50), providing a measure of its cytotoxic potential.

Materials:

-

Human cancer cell line (e.g., HepG2 liver cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol scaffold represents a promising starting point for the development of novel therapeutics. The combination of a metabolically robust, lipophilic trifluoromethylphenyl group with a synthetically versatile and chiral propargyl alcohol moiety provides a rich platform for generating diverse chemical libraries.

Future research should focus on:

-

Stereoselective Synthesis: Developing efficient and scalable syntheses to produce enantiomerically pure derivatives, as stereochemistry is often critical for biological activity.

-

Diverse Functionalization: Leveraging the alkyne and alcohol functionalities to create a broad range of analogs to explore structure-activity relationships thoroughly.

-

Biological Screening: Testing new derivatives in a wide range of phenotypic and target-based assays, especially in areas like oncology, neuroinflammation, and other neurological diseases where the core motifs have shown promise.[22]

References

-

5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases - ibidi. (2023, March 17). ibidi GmbH. [Link]

-

Neurological Disease Assays In Vitro - Axion Biosystems. Axion Biosystems. [Link]

-

In vitro Disease Models for Screening Services - NeuroProof. NeuroProof. [Link]

-

in vitro Neurology Assay Services for Drug Discovery - Pharmaron. Pharmaron. [Link]

-

In vitro neurology assays - InnoSer. (2025, November 25). InnoSer. [Link]

- Procedure for synthesis of propargyl alcohol. (1968, May 14).

-

What is Propargyl Alcohol? - Chemical name, structure, synthesis - Rawsource. (2024, April 1). Rawsource. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). National Center for Biotechnology Information. [Link]

-

Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

-

1-(3-trifluoromethylphenoxy)-3-butyn-2-ol. PubChem. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

-

Product information, 1-(3-(Trifluoromethyl)phenoxy)-3-butyn-2-ol | P&S Chemicals. P&S Chemicals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - R Discovery. (2025, July 18). R Discovery. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Hovione. [Link]

-

New Thiophene–Butanol Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities and In Silico Study | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (2024). Chemical Review and Letters. [Link]

-

CAS#:88462-65-1 | 1-(3-TRIFLUOROMETHYLPHENOXY)-3-BUTYN-2-OL | Chemsrc. (2025, August 25). Chemsrc. [Link]

-

Supramolecular Structure of Phenyl Derivatives of Butanol Isomers - PMC. National Center for Biotechnology Information. [Link]

-

New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/ - I.R.I.S. (2018). I.R.I.S. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025, April 11). MDPI. [Link]

-

Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. (2013, January 15). PubMed. [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green)... - ResearchGate. ResearchGate. [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1978).

-

Synthesis of Trifluoromethyl-Substituted Allenols via Catalytic Trifluoromethylbenzoxylation of 1,3-Enynes - ResearchGate. ResearchGate. [Link]

-

Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (2015, October 23). eScholarship.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rawsource.com [rawsource.com]

- 8. 88462-65-1|1-(3-TRifluoromethylphenoxy)-3-butyn-2-ol|BLD Pharm [bldpharm.com]

- 9. pschemicals.com [pschemicals.com]

- 10. PubChemLite - 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol (C11H9F3O2) [pubchemlite.lcsb.uni.lu]

- 11. B22218.03 [thermofisher.com]

- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. ibidi.com [ibidi.com]

- 19. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]

- 20. neuroproof.com [neuroproof.com]

- 21. pharmaron.com [pharmaron.com]

- 22. In vitro neurology assays - InnoSer [innoserlaboratories.com]

An In-depth Technical Guide to 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol, a specialty chemical building block relevant to researchers in medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented in publicly accessible literature, this guide constructs a detailed profile based on its known properties and established principles of organic synthesis. We will delve into its physicochemical characteristics, propose a robust and logical synthetic pathway, and explore its potential applications grounded in the well-documented bioactivities of the trifluoromethylphenoxy scaffold. This document is intended to serve as a practical resource for scientists interested in utilizing this and related molecules in their research endeavors.

Introduction: The Significance of the Trifluoromethylphenoxy Moiety

The incorporation of fluorine and fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly alter the physicochemical properties of a parent molecule. When appended to a phenoxy scaffold, the CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These attributes arise from the high electronegativity of fluorine, the stability of the C-F bond, and the group's steric profile.

The 3-(trifluoromethyl)phenoxy moiety is a key component in a number of biologically active compounds, including selective serotonin reuptake inhibitors (SSRIs). Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making it a privileged structure in the design of novel therapeutics. 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol incorporates this valuable pharmacophore with a reactive propargylic alcohol, presenting a versatile building block for further chemical elaboration.

Physicochemical and Spectroscopic Data

1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is commercially available as a solid, typically appearing as a white to cream-colored crystalline powder[1]. It is classified as an organic building block, specifically a fluorinated and halogenated heterocycle[2]. The compound is intended for early-stage research and discovery, with suppliers noting that comprehensive analytical data is not always collected[2]. However, based on available information and predictive models, we can summarize its key properties.

| Property | Value | Source(s) |

| CAS Number | 88462-65-1 | [3][4] |

| Molecular Formula | C₁₁H₉F₃O₂ | [2][5] |

| Molecular Weight | 230.18 g/mol | [2] |

| Melting Point | 30-35 °C | [1][3][4] |

| Boiling Point | 299.5 °C at 760 mmHg (Predicted) | [3] |

| Appearance | White to cream crystals or powder | [1] |

| SMILES String | OC(COc1cccc(c1)C(F)(F)F)C#C | [2][5] |

| InChI Key | OPWHACCQYXGLRX-UHFFFAOYSA-N | [2][5] |

| Predicted XlogP | 2.3 | [5] |

Proposed Synthesis: A Mechanistic Approach

While a specific, originally published synthesis for 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol is not readily found, a logical and efficient route can be designed based on the well-established Williamson ether synthesis. This method involves the reaction of a phenoxide with an electrophile, such as an alkyl halide or an epoxide.

The proposed synthesis involves the nucleophilic attack of the 3-(trifluoromethyl)phenoxide ion on a suitable three-carbon electrophile containing an alkyne and a leaving group or strained ring. A highly plausible precursor is 2-(ethynylmethyl)oxirane (propargyl glycidyl ether). The phenoxide would act as a nucleophile, opening the epoxide ring to yield the desired product.

Caption: Proposed synthetic pathway for 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

Experimental Protocol: A Step-by-Step Guide

This protocol is a proposed methodology based on standard organic chemistry techniques for Williamson ether synthesis involving epoxide ring-opening.

Materials:

-

3-(Trifluoromethyl)phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-(Ethynylmethyl)oxirane (Propargyl glycidyl ether)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Preparation of the Phenoxide:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous DMF to the flask to create a slurry.

-

Dissolve 3-(trifluoromethyl)phenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C (ice bath).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This indicates the complete formation of the sodium 3-(trifluoromethyl)phenoxide.

-

-

Epoxide Ring-Opening Reaction:

-

Cool the phenoxide solution back to 0 °C.

-

Add 2-(ethynylmethyl)oxirane (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to take several hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and then carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification:

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol.

-

Causality and Experimental Choices:

-